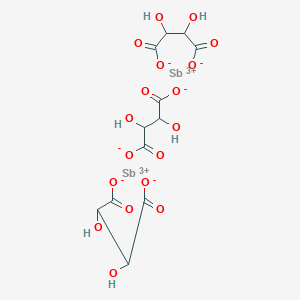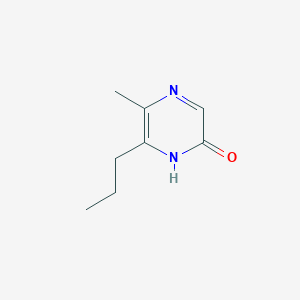
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol, also known as farnesol, is a naturally occurring sesquiterpenoid alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, and lemon grass. This compound plays a significant role in the biosynthesis of cholesterol, ubiquinone, and other terpenoids. It is also known for its pleasant floral aroma and is widely used in perfumery and cosmetics .
准备方法
Synthetic Routes and Reaction Conditions: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol can be synthesized through several methods. One common method involves the condensation of isoprene units. The synthesis typically starts with the formation of geranyl pyrophosphate, which then undergoes a series of enzymatic reactions to form farnesyl pyrophosphate. Hydrolysis of farnesyl pyrophosphate yields farnesol .
Industrial Production Methods: Industrially, this compound is often extracted from essential oils through steam distillation followed by purification processes such as fractional distillation and crystallization. The compound can also be produced via biotechnological methods using genetically engineered microorganisms .
化学反应分析
Types of Reactions: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to farnesal and farnesoic acid.
Reduction: It can be reduced to dihydrofarnesol.
Substitution: Farnesol can undergo substitution reactions to form esters and ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are used for esterification, while alkyl halides are used for ether formation
Major Products:
Oxidation: Farnesal, farnesoic acid.
Reduction: Dihydrofarnesol.
Substitution: Farnesyl esters and ethers
科学研究应用
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various terpenoids and steroids.
Biology: Farnesol is studied for its role in cell signaling and its effects on cell membrane integrity.
Medicine: It has potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Farnesol is used in the formulation of perfumes, cosmetics, and as a flavoring agent in food
作用机制
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol exerts its effects through several mechanisms:
Antimicrobial Activity: Farnesol disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Farnesol induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
相似化合物的比较
Geraniol: Another monoterpenoid alcohol with a similar structure but fewer isoprene units.
Nerolidol: A sesquiterpenoid alcohol with a similar structure but different double bond positions.
Squalene: A triterpenoid with a similar biosynthetic pathway but a larger structure .
Uniqueness: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol is unique due to its specific arrangement of double bonds and its role as a precursor in the biosynthesis of important biological molecules such as cholesterol and ubiquinone. Its diverse biological activities and applications in various fields also set it apart from other similar compounds .
属性
CAS 编号 |
807656-90-2 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
3,7,11-trimethyldodeca-2,6,11-trien-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h9,11,16H,1,5-8,10,12H2,2-4H3 |
InChI 键 |
FYRVALWEYNLESV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCCC(=CCCC(=CCO)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)

![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)

![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)

![1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene](/img/structure/B15157751.png)

![9-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]fluorene](/img/structure/B15157754.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)
